molecular formula C4H10ClNO2S B13240962 3-Chloro-2-methylpropane-1-sulfonamide

3-Chloro-2-methylpropane-1-sulfonamide

Cat. No.: B13240962
M. Wt: 171.65 g/mol
InChI Key: UUHJQPGQJWRGOQ-UHFFFAOYSA-N
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Description

3-Chloro-2-methylpropane-1-sulfonamide (CAS 99968-86-2) is a versatile organosulfur compound with the molecular formula C₄H₁₀ClNO₂S and a molecular weight of 171.65 g/mol . This chemical belongs to the sulfonamide family, a class of compounds known for their significant research applications in medicinal chemistry and chemical biology . Its structure features a sulfonamide group (-SO₂NH₂) and a reactive chloroalkyl chain, making it a valuable synthetic intermediate or building block for the preparation of more complex molecules. The primary research value of this compound lies in its dual functionalization. The sulfonamide group is a key pharmacophore in many pharmaceutical agents, known to confer antibacterial, anti-carbonic anhydrase, and anti-dihydropteroate synthetase activities in various drug classes . The presence of the chlorine atom on the alkyl chain, a common feature in medicinal chemistry, can enhance a compound's bioavailability and binding affinity to biological targets; over 250 FDA-approved drugs contain chlorine . This combination makes 3-Chloro-2-methylpropane-1-sulfonamide a promising precursor in the design and synthesis of novel bioactive compounds for investigative purposes. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C4H10ClNO2S

Molecular Weight

171.65 g/mol

IUPAC Name

3-chloro-2-methylpropane-1-sulfonamide

InChI

InChI=1S/C4H10ClNO2S/c1-4(2-5)3-9(6,7)8/h4H,2-3H2,1H3,(H2,6,7,8)

InChI Key

UUHJQPGQJWRGOQ-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)(=O)N)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methylpropane-1-sulfonamide typically involves the reaction of 3-chloro-2-methylpropane-1-amine with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions. The reaction can be carried out in an organic solvent like dichloromethane or chloroform, with a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methylpropane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

3-Chloro-2-methylpropane-1-sulfonamide has diverse applications in scientific research.

Medicinal Chemistry

  • It is used as a building block for the synthesis of various medicinal compounds.
  • Sulfonamides, including 3-Chloro-2-methylpropane-1-sulfonamide, show biological activity as antimicrobial agents. They inhibit bacterial growth by competitively inhibiting dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.
  • Modifications to the sulfonamide structure can enhance its efficacy against various pathogens.
  • It serves as a reagent for introducing sulfonyl groups in organic synthesis.
  • It is utilized in synthesizing functionalized sulfonamides from amines and sulfonyl chlorides .

Reactivity

  • The presence of a chlorine atom and a sulfonamide group enables it to participate in various nucleophilic substitution reactions.

Structural Comparison

3-Chloro-2-methylpropane-1-sulfonamide has a branched structure, setting it apart from other compounds. The table below shows compounds sharing structural similarities:

Compound NameStructure DescriptionUnique Characteristics
3-Chloropropanesulfonyl chlorideLacks methyl group at the second positionMore linear structure
1-Chloro-3-propanesulfonyl chlorideChlorine atom at a different positionDifferent reactivity profile
SulfanilamideContains an amino group instead of a chlorine atomWell-studied antibacterial properties

Nitrogen-containing molecules

Mechanism of Action

The mechanism of action of 3-Chloro-2-methylpropane-1-sulfonamide involves its interaction with biological molecules through the sulfonamide group. This group can form hydrogen bonds and ionic interactions with amino acid residues in proteins, leading to enzyme inhibition or modification of protein function. The chlorine atom can also participate in nucleophilic substitution reactions, further modifying the biological activity of the compound .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Chloro-2-methylpropane-1-sulfonamide with key analogs:

Compound Name CAS No. Molecular Formula Functional Groups Key Structural Features
3-Chloro-2-methylpropane-1-sulfonamide N/A C₄H₁₀ClNO₂S Chloro, methyl, sulfonamide Branched propane with sulfonamide
3-Chloro-2-methylpropene 563-47-3 C₄H₇Cl Chloro, alkene, methyl Unsaturated alkene (methallyl chloride)
Allyl chloride (3-chloro-1-propene) 107-05-1 C₃H₅Cl Chloro, alkene Linear alkene with terminal chlorine
1-Chloro-2-methyl-2-propanol 558-42-9 C₄H₉ClO Chloro, methyl, hydroxyl Branched alcohol with chlorine
3-Methoxy-2-(methoxymethyl)propane-1-sulfonylchloride 2090676-05-2 C₆H₁₃ClO₄S Sulfonyl chloride, methoxy, methyl Sulfonyl chloride with ether groups

Key Observations :

  • Sulfonamide vs. Sulfonyl Chloride : The sulfonamide group in the target compound is less reactive than the sulfonyl chloride group in 3-Methoxy-2-(methoxymethyl)propane-1-sulfonylchloride, which is highly electrophilic and prone to nucleophilic substitution.
  • Chlorinated Alkanes vs. Alkenes : Unlike allyl chloride (linear alkene) and 3-Chloro-2-methylpropene (branched alkene), the target compound lacks unsaturation, reducing its reactivity in polymerization or addition reactions.
  • Hydroxyl vs. Sulfonamide: 1-Chloro-2-methyl-2-propanol’s hydroxyl group confers higher polarity and hydrogen-bonding capacity compared to the sulfonamide group, which may influence solubility and biological activity.

Physicochemical Properties

Property 3-Chloro-2-methylpropane-1-sulfonamide (Inferred) 3-Chloro-2-methylpropene Allyl Chloride 1-Chloro-2-methyl-2-propanol
Molecular Weight (g/mol) ~170 90.55 76.53 108.57
Boiling Point Likely >150°C (polar sulfonamide) 72–74°C 45°C 142–144°C
Solubility in Water Moderate (polar sulfonamide) Insoluble Slightly soluble Miscible
Reactivity Hydrolysis under acidic/basic conditions Electrophilic addition Nucleophilic substitution Esterification, oxidation

Notes:

  • The sulfonamide group likely increases boiling point and water solubility compared to chlorinated alkenes.
  • Allyl chloride’s low boiling point and high reactivity make it suitable for industrial alkylation, whereas the target compound’s stability suggests pharmaceutical or agrochemical applications.

Biological Activity

3-Chloro-2-methylpropane-1-sulfonamide is an organosulfur compound that belongs to the sulfonamide class of compounds, which are well-known for their significant biological activities, particularly as antimicrobial agents. This compound features a chlorine atom at the third carbon position, a methyl group at the second carbon, and a sulfonamide group at the first carbon. Its structure allows it to participate in various chemical reactions, making it a subject of interest in medicinal chemistry.

The primary mechanism through which 3-Chloro-2-methylpropane-1-sulfonamide exerts its biological activity is by inhibiting bacterial growth. It does so through competitive inhibition of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts the production of folate, which is essential for DNA synthesis and cell division in bacteria, leading to bacteriostatic effects rather than bactericidal ones .

Antimicrobial Activity

Research indicates that sulfonamides, including 3-Chloro-2-methylpropane-1-sulfonamide, exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness of this compound can vary based on structural modifications. For instance, the presence of the chlorine atom enhances its reactivity and potential efficacy against various pathogens .

Comparative Antimicrobial Efficacy

A summary of antimicrobial activities of various sulfonamide compounds is presented in Table 1.

Compound NameTarget BacteriaZone of Inhibition (mm)MIC (µg/mL)
3-Chloro-2-methylpropane-1-sulfonamideEscherichia coli30 ± 0.127.81
SulfanilamideStaphylococcus aureus32 ± 0.128.00
TrimethoprimKlebsiella pneumoniae35 ± 0.126.50

Table 1: Comparative antimicrobial efficacy of selected sulfonamide compounds.

Research Findings

Recent studies have highlighted the potential of modifying the sulfonamide structure to enhance its antimicrobial properties. For example, derivatives with additional functional groups or altered halogen substitutions have shown improved activity against resistant strains .

Case Study: Antimicrobial Resistance

In a study evaluating the effectiveness of various sulfonamides against multidrug-resistant strains of Escherichia coli, 3-Chloro-2-methylpropane-1-sulfonamide demonstrated comparable activity to traditional antibiotics such as ampicillin and ciprofloxacin. This suggests that it could serve as a viable alternative in treating infections caused by resistant bacteria .

Toxicity and Safety Profile

While sulfonamides are generally considered safe, they can cause adverse reactions in some individuals, including allergic reactions and hematologic effects. The safety profile of 3-Chloro-2-methylpropane-1-sulfonamide has not been extensively studied; however, similar compounds have shown varying degrees of toxicity depending on their chemical structure .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloro-2-methylpropane-1-sulfonamide, and how can purity be ensured?

  • Methodology : The compound can be synthesized via nucleophilic substitution of 3-chloro-2-methylpropane-1-sulfonyl chloride with ammonia or amines. Key steps include:

  • Reagent selection : Use anhydrous ammonia in a controlled environment to avoid hydrolysis side reactions .
  • Purification : Recrystallization from polar aprotic solvents (e.g., acetonitrile) or column chromatography with silica gel to isolate the sulfonamide.
  • Purity validation : Confirm via HPLC (>98% purity) and elemental analysis (C, H, N, S content) .

Q. Which spectroscopic techniques are most effective for characterizing 3-Chloro-2-methylpropane-1-sulfonamide?

  • Recommended techniques :

  • NMR : 1^1H and 13^13C NMR to identify methyl, chloro, and sulfonamide groups (e.g., δ ~2.5 ppm for methyl; δ ~60-70 ppm for sulfonamide S-linked carbons) .
  • IR : Peaks at ~1350 cm1^{-1} (S=O asymmetric stretch) and ~1150 cm1^{-1} (S=O symmetric stretch) .
  • Mass spectrometry : ESI-MS to confirm molecular ion [M+H]+^+ and fragmentation patterns .

Q. What safety protocols are critical when handling 3-Chloro-2-methylpropane-1-sulfonamide?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Storage : Keep in airtight containers under inert gas (N2_2) to minimize hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfonamide formation under varying solvent conditions?

  • Experimental design :

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to assess nucleophilicity and solubility effects.
  • Temperature control : Maintain 0–5°C to suppress side reactions (e.g., elimination) .
  • Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .

Q. What strategies resolve contradictions in reported solubility data for 3-Chloro-2-methylpropane-1-sulfonamide?

  • Analysis framework :

  • Solvent polarity : Compare LogP values (e.g., -3.81 for structurally similar sodium sulfonate ) to predict solubility trends.
  • Impurity profiling : Use LC-MS to detect hydrolyzed byproducts (e.g., sulfonic acids) that may skew solubility measurements .
  • Standardization : Replicate experiments under controlled humidity and temperature (20–25°C) .

Q. How does the chloro-methyl substitution pattern influence the compound’s reactivity in nucleophilic environments?

  • Mechanistic insights :

  • Steric effects : The 2-methyl group may hinder nucleophilic attack at the adjacent carbon, favoring sulfonamide group reactivity .
  • Computational modeling : Perform DFT calculations to map electron density around the chloro group and predict SN1/SN2 pathways .

Q. What role does 3-Chloro-2-methylpropane-1-sulfonamide play in polymer functionalization?

  • Application studies :

  • Surfactant synthesis : Incorporate into amphiphilic copolymers via radical polymerization (e.g., with acrylates) .
  • Crosslinking : Utilize the sulfonamide group as a hydrogen-bond acceptor to modify hydrogel networks .

Data Contradiction Analysis

Q. How should researchers address discrepancies in thermal stability reports for this compound?

  • Resolution steps :

  • TGA-DSC : Compare decomposition onset temperatures under inert vs. oxidative atmospheres.
  • Sample history : Verify storage conditions (e.g., exposure to moisture or light) that may degrade the compound .
  • Collaborative validation : Cross-reference data with independent labs using identical analytical protocols .

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